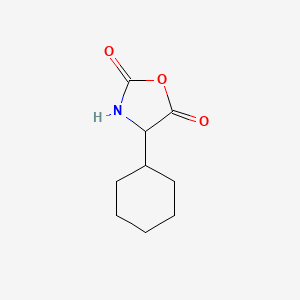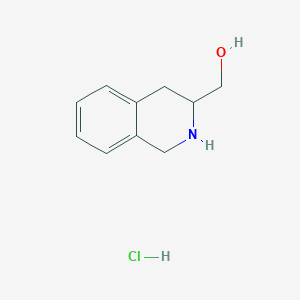
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) typically involves the reaction of 5-fluoroindole with 2-pyridinecarboxylic acid under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Applications De Recherche Scientifique
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) can be compared with other indole derivatives such as:
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide
- 5-chloro-N-phenyl-1H-indole-2-carboxamide These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Propriétés
Formule moléculaire |
C14H10FN3O |
|---|---|
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
5-fluoro-N-pyridin-2-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H10FN3O/c15-10-4-5-11-9(7-10)8-12(17-11)14(19)18-13-3-1-2-6-16-13/h1-8,17H,(H,16,18,19) |
Clé InChI |
REMADOXQUJVXEN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
SMILES canonique |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1646187.png)






![Ethyl 3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1646210.png)






